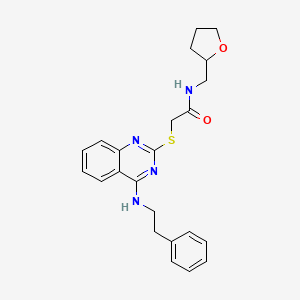

2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

2-((4-(Phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a quinazoline-derived thioacetamide compound characterized by a phenethylamino substituent at the 4-position of the quinazoline core and a tetrahydrofuran-methyl acetamide side chain.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2S/c28-21(25-15-18-9-6-14-29-18)16-30-23-26-20-11-5-4-10-19(20)22(27-23)24-13-12-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,25,28)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRHCCRBDRFTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

Introduction of the Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with phenethylamine in the presence of a suitable base.

Thioether Linkage Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound, such as thiophenol, under basic conditions.

Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate compound with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Reaction Steps

-

Quinazoline Core Formation :

-

Thioether Linkage Formation :

-

THF Substituent Introduction :

Reaction Conditions

Nucleophilic Substitution

The thioether linkage forms via SN2 mechanism , where a thiolate ion attacks the electrophilic 2-position of the quinazoline ring, displacing a halide (e.g., Cl⁻). This step is facilitated in polar aprotic solvents like DMF or DMSO .

Cyclization and Alkylation

The THF substituent is introduced via nucleophilic acyl substitution . For example, N-substituted amines react with THF-derived acyl chlorides (e.g., tetrahydrofuran-2-carbonyl chloride) to form amide bonds .

Analytical Characterization

The compound is typically characterized using:

-

¹H NMR : Identifies aromatic protons (quinazoline, phenethyl) and aliphatic protons (THF methylene) .

-

¹³C NMR : Confirms carbonyl (C=O) and thioether (C–S) carbons .

-

MS : Validates molecular weight and fragmentation patterns.

Key Analytical Data

| Parameter | Expected Data | Source |

|---|---|---|

| Molecular Weight | ~388 g/mol (similar analogs) | |

| ¹H NMR (CDCl₃) | δ 4.37–4.95 ppm (THF methylene) | |

| ¹³C NMR | δ ~181 ppm (C=S in thioureas) |

Biological Studies

-

Enzyme Inhibition : Quinazoline derivatives are studied as inhibitors of kinases (e.g., EGFR) and transcription factors (e.g., NF-κB) .

-

Anticancer Activity : Analogous compounds exhibit cytotoxicity against cancer cell lines (e.g., A-549, HepG2) .

Chemical Reactivity

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been tested against various cancer cell lines, including A549 (human lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). These studies indicate that modifications in the quinazoline structure can significantly affect cytotoxic activity against these cell lines .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial activities. Research has shown that compounds with similar structural features exhibit significant antibacterial and antifungal properties. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets, thereby increasing its efficacy .

Neurological Applications

Given the structural complexity of this compound, there is potential for applications in treating neurological disorders. Quinazolines have been reported to possess neuroprotective effects and may serve as leads for developing drugs targeting neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

In a study published in Der Pharma Chemica, researchers synthesized several quinazoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at the C2 position of the quinazoline core significantly influenced cytotoxic activity. The introduction of a phenethylamino group was associated with enhanced activity against A549 cells, suggesting that similar modifications in this compound could yield promising anticancer agents .

Case Study 2: Antimicrobial Activity

A study focused on the synthesis of new quinazoline derivatives demonstrated their effectiveness against a range of bacterial strains. Compounds were evaluated for their minimum inhibitory concentration (MIC), revealing that certain derivatives exhibited potent antimicrobial effects. This suggests that this compound could be explored further for its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The phenethylamino group may enhance binding affinity to these targets, while the thioether and tetrahydrofuran moieties could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Thioacetamides

Compound 5 (N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) shares the quinazoline-thioacetamide scaffold but differs in substituents. It incorporates a thioxothiazolidinone moiety instead of the tetrahydrofuran-methyl group.

- Synthesis: Refluxed with thiocarbonyl-bis-thioglycolic acid in ethanol for 8 hours, yielding a yellowish powder .

- Key Differences: The absence of a phenethylamino group may reduce receptor affinity, while the thioxothiazolidinone could enhance electrophilic reactivity.

Thiazolidinone-Thioacetamide Hybrids

Compounds 9–13 () feature a 2-thioxoacetamide backbone with thiazolidinone rings and varied substituents (e.g., chlorobenzylidene, nitro furyl).

- Yields : Ranged from 53% (compound 12 ) to 90% (compound 9 ), influenced by steric and electronic effects of substituents .

- Melting Points : Higher melting points (e.g., 206–207°C for compound 10 ) correlate with planar, aromatic substituents, whereas the target compound’s tetrahydrofuran group may lower its melting point due to increased flexibility.

Triazole- and Imidazole-Containing Acetamides

Compounds 4h–4k () integrate triazole and imidazole pharmacophores. For example, 4k (86% yield, m.p. 129–130°C) includes a benzoic acid group, enhancing solubility.

- Structural Contrast : The target compound lacks triazole/imidazole rings but employs a quinazoline core, which may offer distinct binding interactions.

CD73 Inhibitors with Thiopyridine Scaffolds

Compounds 1b–2d () use a 4,6-biaryl-2-thiopyridine core with morpholine or methoxy groups.

- Bioactivity : These inhibitors highlight the importance of sulfur linkages and aromatic systems in target engagement, a feature shared with the quinazoline-thioacetamide scaffold.

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Research Findings and Implications

Synthetic Efficiency : Bulky substituents (e.g., nitro furyl in ) reduce yields, whereas electron-withdrawing groups (e.g., chloro) improve crystallinity and ease of purification .

Bioactivity Trends : Quinazoline-thioacetamides (e.g., compound 5 ) and triazole derivatives () show promise in targeting enzymes or receptors due to heterocyclic diversity .

Analytical Challenges: Compounds with flexible tetrahydrofuran groups (like the target) may require advanced NMR techniques (e.g., NOESY) to resolve conformational isomerism, unlike rigid aromatic analogs .

Biological Activity

The compound 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with CAS number 422532-49-8 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O2S |

| Molecular Weight | 422.55 g/mol |

| IUPAC Name | N-(oxolan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |

| CAS Number | 422532-49-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The quinazoline moiety is known for its ability to inhibit protein kinases, which play crucial roles in cell proliferation and survival. The presence of the phenethylamino group enhances its binding affinity to these targets, potentially leading to altered cellular responses.

Pharmacological Effects

-

Anticancer Activity :

- Quinazoline derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests potential use in cancer therapy by preventing uncontrolled cell proliferation .

- In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating that this compound may also exhibit cytotoxic effects against malignancies .

- Neuroprotective Effects :

- Antimicrobial Activity :

Study 1: Anticancer Properties

A study evaluated the effects of various quinazoline derivatives on cancer cell lines. The results indicated that compounds similar to our target exhibited significant inhibition of cell growth and induced apoptosis in breast and lung cancer cells at micromolar concentrations.

Study 2: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of quinazoline derivatives highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases.

Study 3: Antimicrobial Screening

A screening assay was conducted on several quinazoline-based compounds against common bacterial strains. The findings revealed moderate antibacterial activity, warranting further investigation into the structure-activity relationship (SAR) for optimizing efficacy.

Q & A

Q. What are the established synthetic routes for 2-((4-(phenethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolin-2-ylthio core via condensation of 2-aminothiazole derivatives with acetonitrile under anhydrous AlCl₃ catalysis .

- Step 2 : Introduction of the phenethylamino group at position 4 of the quinazoline ring using nucleophilic substitution or reductive amination .

- Step 3 : Thioether linkage formation between the quinazoline and acetamide moieties, often employing 2-chloroacetamide derivatives and K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) .

- Step 4 : Functionalization of the tetrahydrofuran-2-ylmethyl group via coupling reactions, such as amidation with activated esters .

Key validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C), IR, and elemental analysis .

Q. How is the purity and structural integrity of this compound validated?

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

- Spectroscopy :

- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.3%) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

- Reaction path prediction : Use quantum chemical calculations (DFT) to identify transition states and optimize reaction conditions (e.g., solvent, catalyst) .

- Docking studies : Simulate binding affinity to target proteins (e.g., kinases) using software like AutoDock. For example, π-π stacking between the quinazoline ring and hydrophobic enzyme pockets may enhance inhibitory activity .

- SAR analysis : Compare derivatives with substituents like fluorophenyl or sulfonamide groups to correlate structural features with bioactivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Experimental variables : Assess differences in assay conditions (e.g., cell lines, incubation time) or compound purity. For example, IC₅₀ values may vary due to impurities in recrystallized batches .

- Target selectivity : Use kinase profiling panels to confirm if off-target effects (e.g., EGFR vs. VEGFR inhibition) explain discrepancies .

- Data normalization : Cross-reference results with positive controls (e.g., gefitinib for kinase inhibition) and apply statistical corrections for batch effects .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In silico prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions based on structural motifs (e.g., tetrahydrofuran improves metabolic resistance) .

Q. How can structural modifications enhance this compound’s pharmacokinetic profile?

- Bioisosteric replacement : Substitute the tetrahydrofuran group with morpholine (improves solubility) or cyclopentyl (enhances membrane permeability) .

- Prodrug design : Introduce hydrolyzable esters at the acetamide moiety to increase oral bioavailability .

- Metabolic blocking : Fluorinate vulnerable positions (e.g., para to the phenethyl group) to reduce oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.